1-Bromo-4-ethoxy-2-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-4-ethoxy-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O It is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-ethoxy-2-(trifluoromethoxy)benzene typically involves the bromination of 4-ethoxy-2-(trifluoromethoxy)benzene. One common method includes the reaction of 4-ethoxy-2-(trifluoromethoxy)benzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-ethoxy-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and similar reduced forms.
Scientific Research Applications
1-Bromo-4-ethoxy-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethoxy-2-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Comparison: 1-Bromo-4-ethoxy-2-(trifluoromethoxy)benzene is unique due to the presence of both an ethoxy and a trifluoromethoxy group, which can influence its reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C9H8BrF3O2 |
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Molecular Weight |
285.06 g/mol |
IUPAC Name |
1-bromo-4-ethoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8BrF3O2/c1-2-14-6-3-4-7(10)8(5-6)15-9(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
JCKJDAJJZWRLAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)OC(F)(F)F |
Origin of Product |
United States |
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